molecular formula C9H19NO3 B122904 (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol CAS No. 157394-45-1

(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Cat. No. B122904
M. Wt: 189.25 g/mol
InChI Key: CHYWVAGOJXWXIK-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is a chiral compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Boc-β-hydroxyasparagine and is mainly used as a building block for the synthesis of various peptides and proteins.

Mechanism Of Action

The mechanism of action of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is not well understood. However, it is believed that this compound acts as a chiral auxiliary in the synthesis of various peptides and proteins. It helps in the formation of the desired stereochemistry of the final product.

Biochemical And Physiological Effects

There are no reported biochemical or physiological effects of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. This compound is mainly used as a building block for the synthesis of various peptides and proteins.

Advantages And Limitations For Lab Experiments

The main advantage of using (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol in lab experiments is its ability to act as a chiral auxiliary in the synthesis of various peptides and proteins. This compound helps in the formation of the desired stereochemistry of the final product. However, the main limitation of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the study of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol. Some of these include:
1. The development of more efficient and cost-effective synthesis methods for this compound.
2. The study of the mechanism of action of this compound in the synthesis of various peptides and proteins.
3. The exploration of new applications of this compound in the field of medicinal chemistry.
4. The study of the potential therapeutic applications of this compound.
5. The development of new chiral building blocks for the synthesis of peptides and proteins.
Conclusion:
In conclusion, (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is an important chiral building block for the synthesis of various peptides and proteins. It has several potential applications in the field of medicinal chemistry. Although the mechanism of action of this compound is not well understood, it has been extensively studied for its potential use in the synthesis of various peptides and proteins. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of (2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol is achieved by the reaction between N-Boc-L-asparagine and diethyl tartrate in the presence of sodium hydride. The reaction proceeds via a Michael addition reaction, which results in the formation of the desired product.

Scientific Research Applications

(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol has been extensively studied for its potential use in the synthesis of various peptides and proteins. This compound is mainly used as a chiral building block for the preparation of asparagine-containing peptides and proteins. It has also been used in the synthesis of glycopeptides, which are important for the study of protein-protein interactions.

properties

CAS RN

157394-45-1

Product Name

(2S,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7-/m0/s1

InChI Key

CHYWVAGOJXWXIK-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H]([C@H](C)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, [(1S,2S)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Origin of Product

United States

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